1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research and industry. This compound is characterized by the presence of a dioxidotetrahydrothiophen ring and a trimethylurea moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea typically involves the following steps:
Formation of the Dioxidotetrahydrothiophen Ring: The dioxidotetrahydrothiophen ring is synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Introduction of the Trimethylurea Moiety: The trimethylurea moiety is introduced through a reaction between isocyanates and amines.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophen ring back to its tetrahydrothiophen form.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophilic bases.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to tetrahydrothiophen derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea: Shares the dioxidotetrahydrothiophen ring but differs in the urea moiety.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride: Contains a similar ring structure but has different functional groups.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea is unique due to its combination of the dioxidotetrahydrothiophen ring and the trimethylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1,3,3-trimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-9(2)8(11)10(3)7-4-5-14(12,13)6-7/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUCJOFQJTISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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